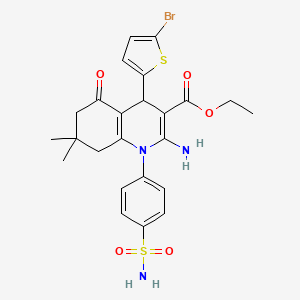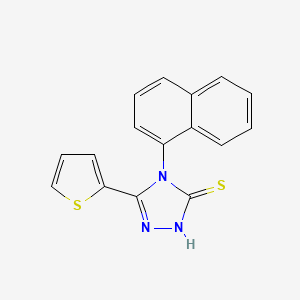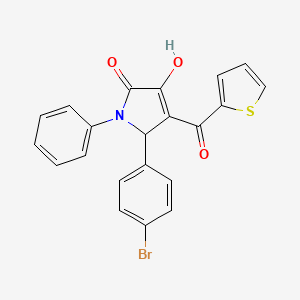![molecular formula C17H21N3O3 B11089893 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11089893.png)
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic system, and is functionalized with a hydroxyethylamino group and a carboxamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.
Functionalization: The carbazole core is then functionalized by introducing the hydroxyethylamino group. This can be achieved through a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine, such as ethylenediamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the carbazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-hydroxyethyl)amino]ethyl}dodecanamide: Similar in structure but with a longer alkyl chain.
N-{2-[(2-hydroxyethyl)amino]ethyl}stearamide: Similar in structure but with a stearic acid moiety.
Uniqueness
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that other similar compounds cannot.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c21-8-7-18-16(22)10-19-17(23)11-5-6-15-13(9-11)12-3-1-2-4-14(12)20-15/h5-6,9,20-21H,1-4,7-8,10H2,(H,18,22)(H,19,23) |
InChI Key |
IGXBHFVIKXYJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11089818.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11089820.png)
![3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11089825.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone](/img/structure/B11089850.png)

![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)


![4-Allyl-5-(2,4-dichloro-phenyl)-2-morpholin-4-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11089879.png)
![Ethyl 5-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B11089891.png)
